molecular formula C7H11ClN4O B2573524 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide CAS No. 1005585-80-7

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide

Cat. No.: B2573524
CAS No.: 1005585-80-7
M. Wt: 202.64
InChI Key: XBXIQMQWYHSYLW-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. This reaction is often carried out in ethanol, yielding regioisomeric pyrazoles . The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide is unique due to its specific substitution pattern and the presence of a hydrazide group. This combination of functional groups provides distinct reactivity and potential biological activities compared to other pyrazole derivatives .

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-methylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-5(7(13)11-9)3-12-4-6(8)2-10-12/h2,4-5H,3,9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXIQMQWYHSYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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